AZ12441970

TLR7 agonist TLR8 selectivity antedrug

Standard TLR7 agonists (e.g., R848) exhibit TLR8 cross-reactivity and dose-limiting systemic toxicity, confounding localized inflammatory disease models. AZ12441970 addresses this via its antedrug design: a plasma-labile ester group ensures rapid systemic inactivation (t1/2 0.22 min in mouse plasma) while retaining potent TLR7-selective immunomodulation in target tissues (400:1 lung-to-plasma exposure ratio). • pIC50 8.7 (human PBMC IL-5 inhibition); TLR8-inactive up to 10 µM • Ester/acid functional potency ratio: 1900; acid metabolite (AZ12443988) available for PK/PD controls • ≥98% purity; solid powder; shipped ambient/blue ice with SDS documentation

Molecular Formula C27H41N7O4
Molecular Weight 527.67
CAS No. 929551-91-7
Cat. No. B605718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ12441970
CAS929551-91-7
SynonymsAZ12441970;  AZ-12441970;  AZ 12441970.
Molecular FormulaC27H41N7O4
Molecular Weight527.67
Structural Identifiers
SMILESO=C(OC)CC1=CC=CC(CN(CCCN2C(NC3=C(N)N=C(OCCCC)N=C23)=O)CCCN(C)C)=C1
InChIInChI=1S/C27H41N7O4/c1-5-6-16-38-26-30-24(28)23-25(31-26)34(27(36)29-23)15-9-14-33(13-8-12-32(2)3)19-21-11-7-10-20(17-21)18-22(35)37-4/h7,10-11,17H,5-6,8-9,12-16,18-19H2,1-4H3,(H,29,36)(H2,28,30,31)
InChIKeyOULXSRDSTASMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ12441970: TLR7 Agonist Antedrug


AZ12441970 is a synthetic, low-molecular-weight toll-like receptor 7 (TLR7) agonist belonging to the 8-oxoadenine chemical class, with the molecular formula C27H41N7O4 and a molecular weight of 527.66 . It is distinguished by its 'antedrug' design, which incorporates an ester group that is rapidly cleaved by plasma esterases to yield a significantly less active carboxylic acid metabolite (AZ12443988), thereby minimizing systemic exposure and off-target effects [1].

Workflow Local pulmonary or topical immunomodulation model studies
Target Selectivity TLR7-selective agonist; no detectable TLR8 activity
Metabolic Design Antedrug: ester-labile group enables rapid plasma inactivation

AZ12441970 vs. Generic TLR7 Agonists


Standard TLR7 agonists such as R848 (resiquimod) and imiquimod exhibit potent systemic activity and frequently display cross-reactivity with TLR8, leading to broad cytokine induction and dose-limiting systemic toxicities that restrict their utility for localized, chronic inflammatory disease models [1]. AZ12441970 is not a generic TLR7 agonist; its distinct antedrug architecture, which includes a plasma-labile ester moiety and an extended basic amine-containing side chain, confers a unique combination of target selectivity (TLR7-active, TLR8-inactive) and rapid metabolic inactivation in circulation [2]. Substituting AZ12441970 with a non-antedrug TLR7 agonist will result in elevated systemic IFN-α exposure, loss of functional selectivity, and confounded experimental outcomes, particularly in pulmonary or allergic disease models requiring local immunomodulation with minimal systemic perturbation [2].

This compound
AZ12441970
TLR7-selective, TLR8-inactive; antedrug with rapid plasma clearance
Typical substitute
Generic TLR7 agonist
Dual TLR7/8 activity; systemic persistence and IFN-α induction
Systemic IFN-α elevation: non-antedrug agonists may increase systemic IFN-α, potentially confounding local immune readouts.
TLR8 cross-reactivity: TLR8 activation may obscure TLR7-specific pathway analysis in complex immune assays.

AZ12441970 Quantitative Evidence


TLR7 Potency and Selectivity

AZ12441970 demonstrates TLR7 agonist activity with pEC50 values of 6.8 (human) and 6.6 (rat), which is comparable to the benchmark agonist R848, but crucially exhibits no detectable agonist activity at human TLR8 up to 10 µM [1]. In contrast, R848 is a dual TLR7/8 agonist with measurable TLR8 activity [1]. Compared to the earlier antedrug SM-324405 (human TLR7 pEC50 7.3, rat pEC50 6.6), AZ12441970 shows a 0.5 log reduction in human TLR7 potency (pEC50 6.8 vs. 7.3) while maintaining equivalent rat TLR7 potency (pEC50 6.6) .

TLR7 Selectivity
Head-to-head
AZ12441970: Human TLR7 pEC50 6.8, Rat pEC50 6.6 TLR8 inactive (≤10 µM) R848: Dual TLR7/8 activity SM-324405: Human TLR7 pEC50 7.3
Supports TLR7-specific pathway studies; avoids TLR8 crosstalk
HEK293 reporter assay; NF-κB readout
TLR7 agonist TLR8 selectivity antedrug reporter assay

IL-5 Inhibition in PBMCs

In a functional assay measuring inhibition of IL-5 production from PHA-stimulated human PBMCs, AZ12441970 exhibits a pIC50 of 8.7 (IC50 ≈ 2 nM), demonstrating superior potency compared to the earlier antedrug SM-324405 (pIC50 = 7.9; IC50 ≈ 13 nM) and the benchmark TLR7/8 agonist R848 (pIC50 = 7.7; IC50 ≈ 20 nM) [1]. This represents a 6.5-fold and 10-fold improvement in functional potency, respectively [1].

IL-5 Inhibition
Head-to-head
pIC50 = 8.7 (IC50 ≈ 2 nM)
Supports Th2 cytokine suppression studies
vs. SM-324405 pIC50 7.9; R848 7.7; PHA-stimulated human PBMCs
IL-5 inhibition Th2 cytokine PBMC assay functional potency

Ester-to-Acid Potency Ratio

The antedrug design of AZ12441970 relies on the conversion of the active ester to a minimally active acid metabolite (AZ12443988). In the human PBMC IL-5 inhibition assay, AZ12441970 exhibits an ester/acid potency ratio of 1900 (pIC50 8.7 for ester vs. 5.4 for acid) [1]. In contrast, the earlier antedrug SM-324405 shows an ester/acid ratio of only 13 (pIC50 7.9 vs. 6.8) [1]. In TLR7 reporter assays, the AZ12441970/AZ12443988 ratio exceeds 60-fold, whereas the SM-324405/SM-324406 ratio is only 10-fold [2].

Ester/Acid Ratio
Head-to-head
1900 (IL-5 assay); >60 (TLR7 reporter)
Supports antedrug inactivation model
SM-324405 ratio: 13 (IL-5), 10 (TLR7)
metabolic inactivation ester/acid ratio antedrug systemic safety

Rapid Plasma Clearance and Lung Exposure

AZ12441970 is rapidly metabolized in plasma, with a half-life (t1/2) of less than 1 minute in rat plasma and approximately 1–3 minutes in human plasma [1]. In mice, following intranasal administration, AZ12441970 exhibits a plasma t1/2 of 0.22 minutes and lung levels are approximately 400-fold higher than plasma levels at early time points . Critically, in a mouse allergic airway model, AZ12441970 demonstrated therapeutic efficacy (reduction in airway eosinophilia) while inducing minimal systemic IFN-α, consistent with its low plasma exposure [1]. In a direct comparison with R848 in naive mice, intratracheal administration of AZ12441970 resulted in significantly lower systemic IFN-α induction than R848 at therapeutically relevant doses [1].

Plasma Clearance
Head-to-head
Mouse plasma t1/2 0.22 min Lung/plasma ratio ~400:1
Supports localized lung immunomodulation studies
Intranasal delivery; minimal systemic IFN-α vs. R848
pharmacokinetics plasma half-life lung exposure systemic IFN-α

AZ12441970 Research Applications


Pulmonary Allergic Disease Models

AZ12441970 is optimally suited for murine models of allergic asthma and allergic airway inflammation where local pulmonary administration (intranasal or intratracheal) is required. The compound's rapid plasma clearance (t1/2 = 0.22 min in mouse plasma) and high lung-to-plasma exposure ratio (approximately 400:1) ensure that TLR7-driven immunomodulation (e.g., suppression of Th2 cytokines like IL-5) is confined to the lung, with minimal systemic IFN-α induction [1]. This avoids the confounding systemic inflammatory effects observed with non-antedrug TLR7 agonists such as R848, making AZ12441970 the preferred tool for dissecting local versus systemic immune mechanisms in allergic disease [1].

TLR7 vs. TLR8 Immune Signaling

For studies requiring unambiguous attribution of immune cell activation to TLR7 rather than TLR8, AZ12441970 provides a clean, selective signal. Its complete inactivity at human TLR8 up to 10 µM contrasts sharply with dual TLR7/8 agonists like R848 [2]. This selectivity, combined with its potent functional activity (pIC50 8.7 in human PBMC IL-5 inhibition), makes AZ12441970 an essential tool for deconvoluting the distinct roles of TLR7 and TLR8 in human immune cell assays, particularly in plasmacytoid dendritic cell (pDC) and B cell studies [2].

Antedrug Concept and Metabolic Inactivation

AZ12441970 serves as a paradigm for the 'antedrug' strategy in immunology. Its design, featuring a plasma-labile ester group, allows researchers to study the effects of localized receptor activation followed by rapid systemic inactivation. The compound's exceptionally high ester/acid functional potency ratio (1900 in IL-5 inhibition assay) and the availability of its minimally active acid metabolite (AZ12443988) provide a validated system for investigating the pharmacokinetic-pharmacodynamic relationships of esterase-dependent local therapies . This is particularly valuable for programs developing inhaled or topical immunomodulators with restricted systemic exposure .

Application
Selection Property
Validation Focus
Pulmonary allergic inflammation research
Localized lung retention with rapid plasma clearance
Verify local TLR7 activation vs systemic immune endpoints
TLR7 vs TLR8 immune signaling research
TLR7 selectivity, TLR8-inactive profile
TLR7-specific cytokine response verification
Antedrug metabolism model studies
Reported ester/acid potency differential
Esterase-dependent inactivation kinetics

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